molecular formula C7H9ClN2O B038155 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 120842-55-9

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B038155
CAS RN: 120842-55-9
M. Wt: 172.61 g/mol
InChI Key: QPXDCNHFMCCQOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, often involves strategic functionalization and cyclization reactions. For instance, the Vilsmeier-Haack reaction has been employed to synthesize various pyrazole-4-carbaldehydes by introducing aldehyde groups into the pyrazole ring, providing a versatile intermediate for further derivatization (Hu et al., 2010).

Molecular Structure Analysis

The crystal structure of pyrazole derivatives has been extensively studied, revealing insights into their spatial arrangement and molecular interactions. For example, a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, showcasing the molecule's planarity and potential for intermolecular interactions (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For instance, reactions with cyclohexylamine can lead to different products based on the substituents present on the pyrazole ring, indicating the influence of structural variations on reactivity and product formation (Jessica Orrego Hernandez et al., 2015).

Scientific Research Applications

Crystal Structure and Synthesis

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives are extensively used in the synthesis and structural analysis of various compounds. The crystal structure of similar compounds has been determined using X-ray diffraction, revealing details about their molecular geometry and interactions. For instance, the study by Xu and Shi (2011) focused on the synthesis and crystal structure analysis of a related compound, showcasing its potential as a versatile intermediate for synthesizing new pyrazole derivatives (Xu & Shi, 2011).

Antimicrobial Properties

Various derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde have been synthesized and tested for antimicrobial properties. For instance, the study by Bhat et al. (2016) explored the antimicrobial activities of a new series of compounds synthesized via a Vilsmeier–Haack reaction approach, indicating potential in battling bacterial and fungal infections (Bhat et al., 2016).

Ultrasonic-Assisted Synthesis

The compound and its derivatives are also employed in ultrasonic-assisted synthesis methods, which offer advantages such as shorter reaction times and improved yields. Trilleras et al. (2013) synthesized a series of new dihydropyrazole derivatives under sonication conditions, highlighting the efficiency and potential of ultrasonic methods in chemical synthesis (Trilleras et al., 2013).

Applications in Sonodynamic Therapy

The compound's derivatives have found use in sonodynamic therapy, a novel treatment method that utilizes ultrasonic irradiation. Osipova et al. (2016) conducted a study on the synthesis of ferrocenyl-containing heterocyclic derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde for potential use in sonodynamic therapy, showcasing its cytotoxicity against bacterial strains under ultrasonic irradiation (Osipova et al., 2016).

properties

IUPAC Name

1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDCNHFMCCQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548821
Record name 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

120842-55-9
Record name 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120842-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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